2-Methoxy-4-(trifluoromethoxy)aniline
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Overview
Description
2-Methoxy-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO2. It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trifluoromethoxy)aniline typically involves the reaction of 2-methoxyaniline with trifluoromethoxy-containing reagents. One common method is the nucleophilic aromatic substitution reaction, where 2-methoxyaniline reacts with trifluoromethoxybenzene under basic conditions . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Methoxy-4-(trifluoromethoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: Similar in structure but lacks the methoxy group.
2,6-Dichloro-4-(trifluoromethoxy)aniline: Contains additional chlorine substituents, which can alter its chemical properties and reactivity.
Uniqueness
2-Methoxy-4-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct electronic and steric effects. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-7-4-5(2-3-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSZMPDNKZEQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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